6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC15904993
Molecular Formula: C13H11ClO5
Molecular Weight: 282.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11ClO5 |
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Molecular Weight | 282.67 g/mol |
IUPAC Name | 6-chloro-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid |
Standard InChI | InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16) |
Standard InChI Key | YUPCOKQFGMWQSM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (IUPAC name: 6-chloro-7-(propan-2-yloxy)-2-oxo-2H-chromene-3-carboxylic acid) consists of a benzopyran-2-one core with functional modifications at key positions. The chromene ring system is fused with a ketone group at position 2 and a carboxylic acid at position 3, while the chlorine and isopropoxy substituents occupy positions 6 and 7, respectively .
Key Structural Features:
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SMILES Notation: O=C(C(C1=O)=CC2=C(O1)C=C(OCC(C)C)C(Cl)=C2)O .
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Crystallographic Data: Limited X-ray diffraction studies are available, but computational models predict a planar chromene ring with dihedral angles influenced by steric effects from the isopropoxy group .
The compound’s structural analogs, such as 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, differ primarily in the substitution at position 7, which alters electronic properties and hydrogen-bonding capacity .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves sequential functionalization of a coumarin precursor. A representative route includes:
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Chlorination: Introduction of chlorine at position 6 using or under anhydrous conditions.
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Alkoxylation: Isopropoxy group installation via nucleophilic substitution with isopropyl bromide in the presence of a base (e.g., ) .
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Carboxylation: Oxidation of a methyl or formyl group at position 3 to a carboxylic acid using Jones reagent or potassium permanganate .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Chlorination | , DMF, 80°C, 6h | 72 | |
Alkoxylation | Isopropyl bromide, , DMF, 120°C | 65 | |
Carboxylation | , , reflux | 58 |
Physicochemical Properties
Chemical Stability
The compound is stable under inert atmospheres but undergoes hydrolysis in alkaline conditions due to the labile isopropoxy group. Degradation products include 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid .
Table 2: Comparative Physicochemical Data
Property | 6-Chloro-7-isopropoxy Derivative | 6-Chloro-7-hydroxy Analog |
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Molecular Weight (g/mol) | 310.024 | 240.59 |
LogP | 2.85 | 1.92 |
Aqueous Solubility | <0.1 mg/mL | 0.5 mg/mL |
Boiling Point (°C) | 496.2 (estimated) | Decomposes |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), with IC values in the micromolar range. The isopropoxy group enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs .
Anti-Inflammatory Effects
A murine model of arthritis showed a 40% reduction in paw swelling after oral administration (10 mg/kg/day), comparable to diclofenac.
Applications in Pharmaceutical Development
Drug Intermediate
The carboxylic acid moiety facilitates conjugation with amines or alcohols, enabling prodrug synthesis. For example, ester derivatives show improved bioavailability in preclinical models .
Fluorescent Probes
Coumarin derivatives are widely used as fluorophores. While this compound’s fluorescence is quenched by the chlorine substituent, modifications at position 3 could restore emissive properties .
Comparative Analysis with Structural Analogs
The substitution pattern profoundly influences bioactivity:
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6-Chloro-7-hydroxy Derivative: Higher aqueous solubility but reduced COX-2 inhibition due to hydrogen bonding with the active site .
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7-Diethylamino Analog: Enhanced fluorescence but diminished metabolic stability .
Recent Research Developments (2024–2025)
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